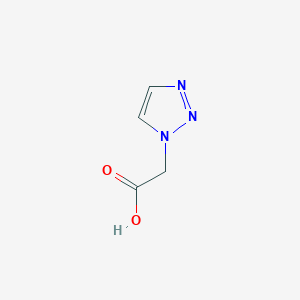

2-(1H-1,2,3-triazol-1-yl)acetic acid

Beschreibung

Significance of the 1,2,3-Triazole Heterocyclic Scaffold in Chemical Biology and Material Science Research

The 1,2,3-triazole, a five-membered heterocyclic ring containing three adjacent nitrogen atoms, has become a cornerstone in various scientific disciplines due to its unique combination of properties and synthetic accessibility. nih.govtandfonline.com Its prominence surged with the advent of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," which allows for the reliable and specific formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions. tandfonline.comnih.gov This synthetic ease has made the triazole scaffold readily available for a multitude of applications. nih.gov

In the realm of chemical biology and drug discovery , the 1,2,3-triazole ring is considered a privileged scaffold. nih.gov It serves multiple roles, acting as a versatile linker to connect different molecular fragments, a stable bioisostere for amide bonds, and an active pharmacophore that can interact with biological targets. nih.govtandfonline.comresearchgate.net The triazole ring is more than a passive linker; its nitrogen atoms can participate in hydrogen bonding and dipole interactions, which are crucial for molecular recognition at enzyme and receptor active sites. nih.govhilarispublisher.com This has led to the incorporation of the 1,2,3-triazole moiety into a wide array of compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.comtandfonline.com Its structural rigidity and stability against metabolic degradation further enhance its appeal in medicinal chemistry. researchgate.netresearchgate.net

In material science , the 1,2,3-triazole unit is highly valued for its contribution to the development of functional materials. rsc.orgscispace.com The same "click" chemistry that benefits drug discovery is also employed to functionalize polymers and surfaces, creating materials with tailored properties. mdpi.com Poly-1,2,3-triazoles are explored for applications in molecular recognition, chemical sensing, and as conducting materials. scispace.com The triazole ring's stability and strong anti-fouling and anti-microbial nature make it a valuable component in the design of high-performance coatings, including those with anti-corrosive and self-healing properties. rsc.org

Overview of Acetic Acid Derivatives as Pharmacophores and Functional Units in Organic Synthesis

Acetic acid (CH₃COOH) and its derivatives are fundamental building blocks in organic chemistry and are ubiquitous in both industrial and biological systems. sinotec.aeknowde.com The carboxyl group of acetic acid is a key reactive site, allowing for the formation of a wide range of derivatives, including esters, amides, and anhydrides, each with unique properties and applications. youtube.comwikipedia.org

As pharmacophores , acetic acid derivatives are integral to the structure of many pharmaceutical compounds. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, enabling it to interact with biological targets. A well-known example is the nonsteroidal anti-inflammatory drug (NSAID) class, where many compounds, such as diclofenac (B195802) and indomethacin, are derivatives of acetic acid. drugbank.com The phenoxy acetic acid moiety, for instance, has been identified as a key pharmacophore for selective COX-2 inhibitors. nih.gov Furthermore, the acetyl group, derived from acetic acid, is crucial in biochemistry, most notably as acetyl-coenzyme A, a central molecule in metabolism. youtube.com

In organic synthesis , acetic acid derivatives serve as versatile functional units and intermediates. knowde.com Acetic anhydride (B1165640) is a widely used acetylating agent, essential in the production of aspirin (B1665792) and cellulose (B213188) acetate. sinotec.aecoherentmarketinsights.com Esters of acetic acid, such as ethyl acetate, are common solvents in paints, coatings, and pharmaceuticals due to their low toxicity and favorable evaporation rates. sinotec.aecoherentmarketinsights.com The acetic acid unit can be readily introduced into molecules to modify their polarity, solubility, and reactivity, making it a valuable tool for synthetic chemists. The development of vascular disrupting agents like flavone-8-acetic acid (FAA) highlights the role of the acetic acid moiety in conferring specific biological activities to larger, more complex molecules. mdpi.com

Current Research Landscape and Emerging Themes for 2-(1H-1,2,3-triazol-1-yl)acetic Acid

This compound itself is a subject of focused academic research, primarily leveraging the advantageous properties of its constituent parts. The synthesis of this compound and its derivatives is often achieved through the efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, reacting an azide (B81097) (like 2-azidoacetic acid) with a terminal alkyne. qu.edu.qa This "click" chemistry approach allows for the creation of a library of substituted triazole acetic acid derivatives for various screening purposes. qu.edu.qaresearchgate.net

A significant emerging theme in the study of this compound derivatives is their potential as enzyme inhibitors. For example, a series of these compounds were synthesized and evaluated as potential inhibitors of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain-2 (PHD2), an enzyme implicated in ischemic and hypoxic-related diseases. qu.edu.qa In these studies, the triazole ring and the carboxylate from the acetic acid moiety are hypothesized to coordinate with the iron atom and interact with key amino acid residues in the enzyme's active site. qu.edu.qa

The compound also serves as a useful reagent and building block in organic synthesis. It is used in the preparation of more complex molecules, such as cyclic amine derivatives that act as antagonists for the retinoid-related orphan receptor γ. lookchem.com The acetic acid side chain provides a convenient handle for further chemical modifications and conjugations. Research continues to explore the synthesis of various substituted versions of this molecule to build libraries of compounds for biological evaluation and to serve as precursors for more complex chemical structures. researchgate.netresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(triazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c8-4(9)3-7-2-1-5-6-7/h1-2H,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHHBTFHHCASIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597433 | |

| Record name | (1H-[1,2,3]Triazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4314-22-1 | |

| Record name | 1H-1,2,3-Triazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4314-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1H-[1,2,3]Triazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,3-triazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 1h 1,2,3 Triazol 1 Yl Acetic Acid

Strategies for the Construction of the 1,2,3-Triazole Core in 2-(1H-1,2,3-triazol-1-yl)acetic Acid and its Derivatives

The formation of the 1,2,3-triazole ring is the cornerstone of synthesizing this compound and its analogues. The most prominent and widely adopted method is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. While the thermal version of this reaction often leads to a mixture of regioisomers, the advent of metal-catalyzed and, more recently, metal-free approaches has revolutionized the synthesis of these important heterocyclic compounds.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Foundational Approach

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become the gold standard for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency, mild reaction conditions, and exceptional regioselectivity. This reaction, a prime example of "click chemistry," involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to exclusively yield the 1,4-disubstituted regioisomer. The synthesis of this compound and its derivatives frequently employs this methodology by reacting an appropriate azide with an alkyne bearing an acetic acid or ester moiety, or vice versa.

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a concerted process that typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. This lack of regioselectivity arises from the comparable energy barriers for the formation of both isomers.

The introduction of a copper(I) catalyst dramatically alters the reaction mechanism, leading to a significant rate acceleration and exclusive formation of the 1,4-disubstituted product. The currently accepted mechanism for CuAAC involves a stepwise process. Initially, the copper(I) species coordinates with the terminal alkyne to form a copper acetylide intermediate. This activation of the alkyne facilitates the subsequent reaction with the azide. The azide then coordinates to the copper center, and a six-membered copper-containing intermediate is formed. This intermediate then undergoes cyclization and subsequent protonolysis to yield the 1,4-disubstituted 1,2,3-triazole and regenerate the copper(I) catalyst.

Recent mechanistic studies, including kinetic and computational analyses, have provided deeper insights, suggesting the involvement of polynuclear copper intermediates in the catalytic cycle. The regioselectivity for the 1,4-isomer in CuAAC is a direct consequence of the coordination of both the alkyne and the azide to the copper catalyst, which orients the reactants in a way that favors the formation of this specific isomer. In contrast, other metal catalysts, such as ruthenium, can favor the formation of the 1,5-disubstituted regioisomer, highlighting the crucial role of the metal in controlling the reaction outcome.

The efficiency and success of the CuAAC reaction are highly dependent on the reaction conditions and the nature of the catalytic system. Key parameters that are often optimized include the copper(I) source, the use of ligands, the solvent, and the temperature.

A variety of copper(I) sources can be employed for CuAAC, including copper(I) halides (e.g., CuI, CuBr) and copper(I) salts of non-coordinating anions (e.g., CuOTf). More commonly, the active copper(I) catalyst is generated in situ from a copper(II) salt, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate. This in situ generation is particularly advantageous for reactions in aqueous media and under aerobic conditions, as it maintains a sufficient concentration of the catalytically active Cu(I) species.

| Copper(I) Source | In situ Generation from Cu(II) | Common Ligands | Key Advantages |

|---|---|---|---|

| CuI, CuBr, CuOTf | - | Tris(triazolylmethyl)amine (TTMA) | High reactivity, good solubility in organic solvents. |

| CuSO₄·5H₂O/Sodium Ascorbate | Yes | Bathophenanthroline disulfonate (BPS) | Convenient for aqueous reactions, tolerates aerobic conditions. |

| Cu(MeCN)₄PF₆ | - | N-Heterocyclic Carbenes (NHCs) | Highly stable and active catalysts. |

While copper remains the most widely used catalyst for the azide-alkyne cycloaddition, research into alternative metal catalysts has expanded the scope and versatility of this transformation. These alternative catalysts can offer complementary regioselectivity, different substrate scope, and unique catalytic properties.

Ruthenium: Ruthenium catalysts, particularly Cp*RuCl

Optimization of Reaction Conditions and Catalytic Systems

Organocatalytic Methodologies for Triazole Ring Formation

The formation of the 1,2,3-triazole ring through organocatalytic [3+2] cycloaddition reactions represents a significant advancement in metal-free synthesis. These methods offer high regioselectivity and yield, utilizing readily available and environmentally benign catalysts.

One prominent approach involves the enamine-azide [3+2] cycloaddition. For instance, the reaction between β-keto sulfones and aryl azides can be efficiently catalyzed by pyrrolidine (B122466) (5 mol%) at room temperature. This methodology is applicable to a range of β-keto arylsulfones and various aryl azides, providing a straightforward protocol for the synthesis of novel sulfonyl-1,2,3-triazoles in good to excellent yields. nih.gov

Another strategy employs enolate-mediated organocatalytic [3+2] cycloaddition. The use of 1,1,3,3-tetramethylguanidine (B143053) (TMG) as a catalyst facilitates the reaction between 2,4-diketoesters and aryl/alkyl/vinyl azides at room temperature. acs.org This method is particularly useful for synthesizing ester- and ketone-substituted 1,4,5-trisubstituted-1,2,3-triazoles. acs.org The resulting products can be further functionalized; for example, decarboxylation of these trisubstituted triazoles using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) affords 1,4-disubstituted-1,2,3-triazoles in high yields. acs.org

The table below summarizes key findings in organocatalytic triazole synthesis.

| Catalyst | Substrate 1 | Substrate 2 | Product Type | Yield (%) | Reference |

| Pyrrolidine | β-keto sulfones | Aryl azides | Sulfonyl-1,2,3-triazoles | Good to Excellent | nih.gov |

| TMG | 2,4-diketoesters | Aryl/alkyl/vinyl azides | 1,4,5-trisubstituted-1,2,3-triazoles | High | acs.org |

| Diethylamine | Thiazolidine-containing β-ketoester | Aryl azides | 1,2,3-triazolyl-thiazolidine hybrids | 23-96 | nih.gov |

Multi-Component Reactions for the Assembly of this compound Derivatives

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound derivatives in a single step from three or more starting materials. This approach is characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds.

A notable example is the synthesis of 1,2,3-triazole derivatives of dihydropyrimidinones (DHPMs) through a sequence of two MCRs. nih.gov Initially, aldehyde-1,2,3-triazoles are synthesized in good yields via a one-pot, three-component reaction involving in situ generated organic azides and O-propargylbenzaldehyde. nih.gov These aldehyde-functionalized triazoles then participate in a Biginelli reaction with ethyl acetoacetate (B1235776) and urea. nih.govnih.gov The Biginelli reaction, a well-established MCR, can be effectively catalyzed by Lewis acids such as cerium trifluoromethanesulfonate (B1224126) [Ce(OTf)₃], affording the target 1,2,3-triazole-DHPMs in high yields (80-87%). nih.gov

Another versatile MCR approach involves a copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes to produce 2-(1,2,3-triazoyl)quinazolin-4(3H)-ones. mdpi.com The reaction proceeds through a 1,3-dipolar cycloaddition to form the triazole ring, followed by a cyclocondensation to construct the quinazolinone core. mdpi.com This method allows for the synthesis of a diverse range of functionalized triazolyl-quinazolinones. mdpi.com

The following table details examples of multi-component reactions for the synthesis of triazole derivatives.

| Reaction Type | Components | Catalyst | Product | Yield (%) | Reference |

| Biginelli Reaction | Aldehyde-triazoles, Ethyl acetoacetate, Urea | Ce(OTf)₃ | 1,2,3-Triazole-DHPMs | 80-87 | nih.gov |

| Cycloaddition/Cyclocondensation | 2-Azidobenzaldehyde, Anthranilamide, Terminal alkynes | Copper | 2-(1,2,3-Triazoyl)quinazolin-4(3H)-ones | Moderate to Good | mdpi.com |

Advanced Synthetic Protocols and Process Intensification

Modern synthetic chemistry increasingly focuses on the development of highly efficient, safe, and scalable processes. Continuous flow synthesis and one-pot protocols are at the forefront of these efforts, offering significant advantages over traditional batch methods for the production of this compound and its derivatives.

Continuous Flow Synthesis for Enhanced Efficiency and Safety

Continuous flow technology offers a paradigm shift in the synthesis of 1,2,3-triazoles, particularly in managing hazardous intermediates like organic azides. By generating and consuming these energetic species in situ within a microreactor, the risks associated with their accumulation are minimized. researchgate.net

A safe and efficient three-step continuous process has been developed for the synthesis of 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid, starting from sodium azide, methyl-bromoacetate, and 3-methylbut-1-yne. researchgate.net This process avoids the isolation of hazardous intermediates and utilizes in-line FT-IR monitoring to control the concentration of azides, ensuring operational safety. researchgate.net Similarly, a novel, metal-free continuous flow process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported. rsc.orgamazonaws.comchemrxiv.org This method is atom-economical, highly selective, and environmentally benign, achieving higher yields compared to earlier batch routes. rsc.orgamazonaws.comchemrxiv.org

The use of heterogeneous catalysts is particularly advantageous in flow systems, as it simplifies product purification. A robust protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established using copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions. rsc.orgnih.gov This methodology demonstrates good functional group tolerance and provides high yields of a diverse set of substituted 1,2,3-triazoles. rsc.orgnih.gov

The table below highlights key features of continuous flow synthesis of triazole acetic acid derivatives.

| Product | Starting Materials | Key Features | Reference |

| 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid | Sodium azide, Methyl-bromoacetate, 3-Methylbut-1-yne | In situ azide generation, FT-IR monitoring, Avoids isolation of hazardous intermediates | researchgate.net |

| 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid | Not specified | Metal-free, Atom-economical, High selectivity, Higher yields than batch | rsc.orgamazonaws.comchemrxiv.org |

| Substituted 1H-1,2,3-triazoles | Various azides and alkynes | Heterogeneous catalyst (Copper-on-charcoal), Good functional group tolerance, High yields | rsc.orgnih.gov |

One-Pot Protocols for Streamlined Synthesis

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot protocols have been developed for the streamlined synthesis of this compound derivatives.

A convenient one-pot approach for the synthesis of (1H-1,2,3-triazol-1-yl)acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone. researchgate.net This metal-free method allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from readily available reagents. researchgate.net Furthermore, a one-pot protocol has been developed for the synthesis of (5-methyl-1H-1,2,3-triazol-1-yl)acetamides derived from N-substituted chloroacetamides. researchgate.net

Another example is the one-pot synthesis of 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-propanoic acid esters through a tricomponent reaction of alkyl 2-bromo-3-arylpropanoates, sodium azide, and phenylacetylene (B144264) in the presence of CuI. researchgate.net This method efficiently combines the azidation and cycloaddition steps, avoiding the isolation of the intermediate azide.

The table below provides an overview of one-pot synthetic protocols for triazole acetic acid derivatives.

| Starting Materials | Reagents/Conditions | Product | Reference |

| Azidoacetamides | β-ketoesters, Acetylacetone | (1H-1,2,3-Triazol-1-yl)acetic acid derivatives | researchgate.net |

| N-substituted chloroacetamides | Not specified | (5-Methyl-1H-1,2,3-triazol-1-yl)acetamides | researchgate.net |

| Alkyl 2-bromo-3-arylpropanoates, Sodium azide, Phenylacetylene | CuI | 3-Aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-propanoic acid esters | researchgate.net |

Chemical Transformations and Functionalization Strategies of this compound Derivatives

The presence of the carboxylic acid moiety in this compound provides a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of functionalized derivatives with diverse applications.

Derivatization of the Acetic Acid Moiety

The carboxylic acid group of this compound can be readily converted into other functional groups, such as esters and amides, to modulate its physicochemical properties and biological activity.

A series of fourteen novel this compound (TA) derivatives have been synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. qu.edu.qa This "click chemistry" approach involves the reaction of 2-azidoacetic acid with various terminal alkynes, catalyzed by copper(I) generated in situ from the reduction of CuSO₄·5H₂O by sodium ascorbate. qu.edu.qa This method provides a straightforward route to a library of TA derivatives with yields ranging from 24.2% to 64.5%. qu.edu.qa

The synthesis of esters and amides of 5-amino-1,2,4-triazol-3-ylacetic acid has also been explored, demonstrating the utility of the acetic acid moiety as a point of diversification. researchgate.net Additionally, a general and efficient one-pot method for the direct conversion of carboxylic acids into amides and/or oxazolines using Deoxo-Fluor reagent has been described, which could be applied to this compound. nih.gov

The following table summarizes the synthesis of various derivatives from this compound.

| Derivative Type | Synthetic Method | Key Reagents | Yield (%) | Reference |

| TA Derivatives | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 2-Azidoacetic acid, Terminal alkynes, CuSO₄·5H₂O, Sodium ascorbate | 24.2 - 64.5 | qu.edu.qa |

| Amides/Oxazolines | One-pot condensation/cyclization | Deoxo-Fluor reagent | Not specified for this compound | nih.gov |

| Esters and Amides | Various methods | Not specified | Not specified | researchgate.net |

Diverse Substitutions on the 1,2,3-Triazole Ring System and their Impact on Reactivity

The nature of the substituents introduced onto the triazole ring has a profound impact on the electronic properties and, consequently, the reactivity of the molecule. Substituents can be broadly categorized as electron-donating or electron-withdrawing groups. For instance, an electron-withdrawing substituent at the C-4 position of an N-1 substituted triazole can slightly shorten the N(2)–N(3) bond while stretching the N(1)–Cα bond, which may facilitate easier dissociation. nih.gov This modulation of bond lengths and electron density affects the aromatic character of the ring. Compared to the related benzotriazole (B28993) system, 1,2,3-triazoles possess a higher degree of aromaticity, which generally translates to lower reactivity. nih.gov

Research has explored the synthesis of numerous derivatives of this compound with diverse aryl and functional groups attached to the C-4 position of the triazole ring. qu.edu.qa These substitutions are achieved via the CuAAC reaction, with reported yields varying based on the specific alkyne used. qu.edu.qa The introduction of different groups, such as phenyl, pyridinyl, and methoxyphenyl, alters the molecule's steric and electronic profile, which is crucial for its interaction with biological targets and its subsequent chemical transformations. qu.edu.qanih.gov

| Substituent at C-4 Position | Starting Alkyne | Reaction Yield (%) | Reference |

|---|---|---|---|

| 2-Methoxyphenyl | 2-ethynylanisole | 61.3 | qu.edu.qa |

| (1,3-Dioxoisoindolin-2-yl)methyl | N-propargylphthalimide | 63.8 | qu.edu.qa |

| 2-Formylphenyl | 2-ethynylbenzaldehyde | 27.1 | qu.edu.qa |

| Pyridin-2-yl | 2-ethynylpyridine | 24.2 | qu.edu.qa |

Synthesis of Hybrid Molecules and Conjugates Incorporating this compound Scaffolds

The this compound scaffold is an exemplary building block in the synthesis of complex hybrid molecules and conjugates. The 1,2,3-triazole ring serves as a robust and chemically stable linker, connecting the core acetic acid moiety to a wide array of other chemical entities, from small functional molecules to large natural products. mdpi.commdpi.comiosrjournals.org The synthesis of such hybrid molecules is a prominent strategy in medicinal chemistry for the development of new lead compounds. mdpi.com

The CuAAC reaction is the primary synthetic tool for forging these molecular hybrids, valued for its high regioselectivity, which yields the 1,4-disubstituted triazole isomer. mdpi.com This methodology has been successfully employed to create diverse conjugates. For example, the triazole ring has been used to link the core scaffold to:

Isatin (B1672199) and Phenolic Moieties: In these hybrids, the triazole connects an isatin group (via an ethyl linker to the N-1 position) to various phenolic esters, creating complex molecules with potential biological activities. mdpi.com

Hydrazone Groups: Novel hybrids have been synthesized where the acetic acid portion of the scaffold is converted to an acetamide, which is then linked via the triazole ring to a phenoxy group bearing a hydrazone functional group. nih.gov

Oleanane-Type Triterpenes: The triazole moiety has been used to conjugate the scaffold with natural products like oleanolic acid, demonstrating its utility in creating complex natural product derivatives. mdpi.com

Other Heterocycles: The literature also describes the synthesis of triazole-benzimidazole-chalcone and imidazopyridine-triazole hybrid conjugates, showcasing the modularity of this synthetic approach. iosrjournals.org

These examples underscore the role of the this compound scaffold as a versatile platform for molecular elaboration, with the triazole ring acting as a non-labile bridge between different pharmacophores or functional units.

| Conjugated Moiety | General Structure Type | Synthetic Strategy | Reference |

|---|---|---|---|

| Isatin and Phenolic Compounds | Triazole-Isatin-Phenol Hybrid | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | mdpi.com |

| Hydrazones | Triazole-Acetamide-Hydrazone Hybrid | Multi-step synthesis involving CuAAC | nih.gov |

| Oleanolic Acid (Triterpene) | Triazole-Triterpene Conjugate | Click Chemistry | mdpi.com |

| Benzimidazole and Chalcone | Triazole-Benzimidazole-Chalcone Hybrid | 1,3-dipolar cycloaddition | iosrjournals.org |

Analytical and Spectroscopic Characterization Techniques in Synthetic Research

The structural elucidation and confirmation of newly synthesized derivatives of this compound rely on a suite of standard analytical and spectroscopic techniques. These methods are indispensable for verifying the formation of the triazole ring, confirming the identity of substituents, and ensuring the purity of the final compounds. qu.edu.qaresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is one of the most critical tools for characterization. The formation of the 1,4-disubstituted triazole ring is unequivocally confirmed by the appearance of a characteristic singlet for the C-5 proton of the triazole ring. qu.edu.qanih.gov This peak typically appears in the downfield region of the spectrum, with reported chemical shifts (δ) ranging from 7.78 to 8.67 ppm. qu.edu.qa Other key signals include a singlet for the methylene (B1212753) protons (CH₂) of the acetic acid group (around 5.3-5.4 ppm) and signals corresponding to the specific substituents on the triazole ring. qu.edu.qa

¹³C NMR: This technique provides information on the carbon framework of the molecule. Characteristic signals for the triazole ring carbons and the carbonyl carbon of the carboxylic acid group are observed, further confirming the structure. qu.edu.qanih.gov For example, the methylene carbon (CH₂) typically appears around 50 ppm, while the triazole carbons resonate further downfield. qu.edu.qa

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): HRMS, often using electrospray ionization (ESI), is crucial for determining the exact mass of the synthesized molecule. qu.edu.qamdpi.com This allows for the confirmation of the elemental composition and molecular formula with high accuracy, providing strong evidence for the successful synthesis of the target compound. qu.edu.qaresearchgate.net

Infrared (IR) Spectroscopy:

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups. For this compound and its derivatives, characteristic absorption bands include a broad O-H stretch for the carboxylic acid (around 3400 cm⁻¹), C-H stretches for the triazole ring (around 3145 cm⁻¹), and a strong C=O stretch for the carbonyl group (around 1700 cm⁻¹). qu.edu.qanih.gov

X-ray Crystallography:

For compounds that can be obtained as single crystals, X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, confirming connectivity, stereochemistry, and bond lengths/angles. nih.gov

| Technique | Key Feature | Typical Value/Region | Reference |

|---|---|---|---|

| ¹H NMR | Triazole C-5 Proton (singlet) | δ 7.78 - 8.67 ppm | qu.edu.qa |

| ¹H NMR | Acetic Acid CH₂ Protons (singlet) | δ ~5.3 - 5.4 ppm | qu.edu.qa |

| ¹³C NMR | Acetic Acid CH₂ Carbon | δ ~50 ppm | qu.edu.qa |

| FT-IR | Carboxylic Acid O-H Stretch | ~3400 cm⁻¹ (broad) | qu.edu.qa |

| FT-IR | Triazole C-H Stretch | ~3145 cm⁻¹ | qu.edu.qa |

| HRMS (ESI) | Molecular Ion Peak | Matches calculated exact mass | qu.edu.qamdpi.com |

Computational Chemistry and Theoretical Investigations of 2 1h 1,2,3 Triazol 1 Yl Acetic Acid

Molecular Modeling and Docking Studies for Elucidating Molecular Interactions

Molecular modeling and docking are foundational techniques in computational drug design, used to predict the preferred orientation of a ligand when bound to a target protein. These studies for compounds based on the 2-(1H-1,2,3-triazol-1-yl)acetic acid (TA) scaffold have provided significant insights into their mechanism of action.

Docking studies have been effectively used to predict the binding modes of derivatives of this compound with specific biological targets. A key example involves the investigation of TA derivatives as potential inhibitors of the human hypoxia-inducible factor (HIF) prolyl hydroxylase domain-2 (PHD2), an enzyme implicated in diseases related to ischemia and hypoxia. qu.edu.qa

In these studies, it was hypothesized that the 1,2,3-triazole ring of the TA scaffold could coordinate with the iron ion (Fe(II)) present in the active site of PHD2. qu.edu.qa Computational docking predicted that the TA derivatives would indeed bind to the active site, with the triazole nitrogen and other functional groups coordinating the iron ion in a bidentate manner. qu.edu.qa This binding mode is crucial for the potential inhibitory activity of the compounds. Furthermore, the carboxylate group of the acetic acid moiety was predicted to form important interactions with key amino acid residues, such as Arg383, which is known to be critical for PHD2 inhibition. qu.edu.qa These predictions suggest a consistent binding orientation across a series of related compounds, highlighting the foundational role of the parent TA structure in guiding molecular recognition. qu.edu.qa

Beyond predicting the binding pose, docking and subsequent analyses can estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. Lower binding energy values typically indicate a more stable and favorable interaction.

For the TA derivatives targeting PHD2, docking scores indicated relatively strong interactions with the receptor. qu.edu.qa The total binding energy for one of the more promising derivatives (compound 14 ) in complex with PHD2 was calculated to be -36.08 kcal/mol. qu.edu.qa This value was found to be similar to that of a known positive control inhibitor, bicyclic isoquinoline (B145761) (BIQ), whose binding energy was determined to be -42.90 kcal/mol. qu.edu.qa The comparable binding energies suggest that derivatives of this compound can achieve binding affinities similar to established inhibitors, validating the TA scaffold as a promising starting point for inhibitor design. qu.edu.qa

| Compound | Target Protein | Total Binding Energy (kcal/mol) |

|---|---|---|

| TA Derivative (Compound 14) | PHD2 | -36.08 |

| Bicyclic Isoquinoline (BIQ) | PHD2 | -42.90 |

The stability of a ligand-protein complex is governed by a combination of noncovalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. plos.org Weak intermolecular forces are key players in stabilizing energetically-favored ligands within the conformational environment of a protein's active site. plos.org

Computational studies on derivatives of this compound have successfully characterized these critical interactions. For the PHD2 enzyme, docking experiments revealed that a key hydrogen bond is formed between the ligand and the amino acid residue Arg383. qu.edu.qa This specific interaction, mediated by the carboxylate group of the acetic acid portion of the molecule, is a recurring motif in potent PHD inhibitors. qu.edu.qa

Molecular Dynamics Simulations for Conformational and Stability Analysis

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the ligand-protein complex over time and the influence of the surrounding environment.

MD simulations are performed to assess how the ligand-protein complex behaves in a more realistic, dynamic system. These simulations can confirm the stability of the binding mode predicted by docking and reveal subtle conformational changes.

In the study of a this compound derivative (compound 14 ) complexed with PHD2, MD simulation analysis showed that the ligand-protein system displayed stable dynamic characteristics. qu.edu.qa The analysis indicated that while some flexible areas of the protein exist, they tend to stabilize upon the binding of the ligand. qu.edu.qa This induced stability is a hallmark of an effective ligand-target interaction. Parameters such as the Root-Mean-Square Deviation (RMSD) of the protein and ligand atoms are typically calculated during the simulation to quantify the system's stability. ekb.eg A stable RMSD over the course of the simulation suggests that the ligand remains securely in the binding pocket and that the protein maintains its structural integrity. ekb.eg

| Interaction Type | Ligand Moiety Involved | Target Residue/Component |

|---|---|---|

| Hydrogen Bonding | Carboxylate group | Arg383 |

| Electrostatic (Coordination) | Triazole ring nitrogens | Active site Fe(II) ion |

| Other Interactions | - | Tyr329 |

Solvation, particularly by water in biological systems, profoundly impacts a molecule's behavior, including its conformation and ability to interact with binding partners. The this compound molecule contains several groups capable of interacting with water.

Theoretical studies on azoles, the family to which the triazole ring belongs, show their capacity to form hydrogen-bonded complexes with water. acs.org Both the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylic acid group can act as hydrogen bond acceptors, while the carboxylic acid's hydroxyl group is a strong hydrogen bond donor. These hydrogen-bonding interactions with the surrounding water molecules are crucial for the solubility of the compound and will influence its conformational preferences in solution. acs.org MD simulations in an explicit water environment are essential to capture these effects, providing a more accurate representation of the ligand-protein binding thermodynamics and the dynamics of the complex in a physiological setting.

Quantum Chemical Calculations

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules. For this compound and its derivatives, quantum chemical calculations are instrumental in elucidating molecular properties that govern their biological and chemical behavior. These theoretical investigations complement experimental findings and guide the design of new compounds with desired characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecular systems. nih.govnih.gov This method is employed to optimize molecular geometries, calculate electronic energies, and derive various molecular properties that explain the reactivity and stability of compounds like this compound. nih.govarabjchem.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. wikipedia.orgsapub.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the nucleophilicity of a molecule. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more reactive and less stable. researchgate.net DFT calculations are frequently used to determine these orbital energies and the corresponding energy gap. nih.gov For instance, DFT analysis of a related triazole derivative, N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine, calculated using the B3LYP/6–311++G(d,p) basis set, revealed specific HOMO, LUMO, and energy gap values that help characterize its electronic behavior. irjweb.com

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -2.5224 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2612 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | 1.2612 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. irjweb.comresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. irjweb.com

Typically, red-colored regions indicate the most negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. researchgate.net Blue-colored regions correspond to the most positive potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net Green areas represent regions of near-zero potential. irjweb.com For triazole derivatives, the MEP analysis often shows that the electronegative regions are concentrated around the nitrogen atoms of the triazole ring and the oxygen atoms of a carboxyl or carbonyl group. researchgate.netresearchgate.net The hydrogen atoms, in contrast, typically exhibit a positive electrostatic potential. irjweb.com

| Color | Electrostatic Potential | Interpretation | Predicted Interaction |

|---|---|---|---|

| Red | Negative | Electron-rich region | Site for electrophilic attack |

| Blue | Positive | Electron-deficient region | Site for nucleophilic attack |

| Green | Near-Zero | Neutral region | Low reactivity |

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.netacadpubl.eu It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with the delocalization from a donor orbital to an acceptor orbital quantifies the strength of the interaction. acadpubl.eu

In molecules containing heteroatoms like nitrogen and oxygen, such as this compound, significant intramolecular interactions often involve the lone pair (n) orbitals of these atoms acting as donors and the antibonding (π* or σ*) orbitals of adjacent bonds acting as acceptors. acadpubl.eu These interactions result in charge transfer from the lone pairs to the antibonding orbitals, which stabilizes the molecule. A larger E(2) value signifies a more intense interaction and greater stabilization. acadpubl.eu This analysis provides a quantitative picture of the electron distribution and the nature of the chemical bonds.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N | π(C-C) | ~20-60 | Lone pair donation to pi-antibonding orbital |

| LP(1) O | σ(C-N) | ~5-15 | Lone pair donation to sigma-antibonding orbital |

| π(C=C) | π*(C=N) | ~15-25 | Pi-bond delocalization |

Estimation of Binding Free Energies (e.g., MMPBSA/MMGBSA)

The Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) and its variant, Molecular Mechanics Generalized Born Surface Area (MMGBSA), are widely used computational methods to estimate the binding free energy of a ligand to its biological target, such as a protein or enzyme. nih.govsamipubco.com These techniques are often applied to snapshots from molecular dynamics (MD) simulations to provide a more accurate prediction of binding affinity than molecular docking alone. pensoft.netresearchgate.net

This approach calculates the binding free energy by combining the molecular mechanics energy of the complex with solvation free energies, which are determined using either the Poisson-Boltzmann (PB) or Generalized Born (GB) continuum solvent models. samipubco.com In a study evaluating derivatives of this compound as potential inhibitors of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain-2 (PHD2), molecular dynamics simulations were performed. qu.edu.qa The total binding energy for one of the active derivatives (compound 14) complexed with PHD2 was calculated to be -36.08 kcal/mol, indicating a favorable binding affinity. qu.edu.qa

| Compound | Target | Total Binding Energy (kcal/mol) |

|---|---|---|

| Compound 14 (A TA derivative) | PHD2 | -36.08 |

| BIQ (Positive control) | PHD2 | -42.90 |

In Silico Prediction of Biological Activities and Pharmacokinetic Properties (ADMET)

In silico tools are crucial in modern drug discovery for the early prediction of a compound's pharmacokinetic and toxicological properties. springernature.com This process, known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, helps to identify drug candidates that are likely to have favorable profiles, thereby reducing the time and cost associated with experimental testing. springernature.comnih.gov

Computational models are used to predict various physicochemical and pharmacokinetic parameters. These include lipophilicity (logP), aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes. Furthermore, adherence to empirical rules, such as Lipinski's Rule of Five, is often assessed to evaluate a compound's "drug-likeness." Studies on various 1,2,3-triazole derivatives often include ADMET predictions to assess their potential as therapeutic agents. arabjchem.orgconsensus.appnih.gov

| Parameter | Description | Importance in Drug Discovery |

|---|---|---|

| Lipophilicity (logP) | Measures the partitioning of a compound between an oily and an aqueous phase. | Affects absorption, distribution, and membrane permeability. Optimal range is typically 1-5. |

| Aqueous Solubility | The maximum amount of a substance that can dissolve in water. | Crucial for absorption and formulation. Poor solubility can lead to low bioavailability. |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. | A key factor for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Indicates the ability of a compound to cross the BBB and enter the central nervous system. | Essential for CNS-targeting drugs; undesirable for peripherally acting drugs. |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | Helps to filter out compounds with poor pharmacokinetic profiles. |

Biological Activity and Mechanistic Studies of 2 1h 1,2,3 Triazol 1 Yl Acetic Acid Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of 2-(1H-1,2,3-triazol-1-yl)acetic acid have demonstrated significant inhibitory effects against a variety of enzymes. The inherent structural features of the triazole ring, coupled with the acetic acid moiety, provide a versatile scaffold for designing potent and selective inhibitors.

The inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain-2 (PHD2) is a critical area of research, as it plays a pivotal role in cellular response to low oxygen levels.

Docking experiments have provided valuable insights into the binding of this compound derivatives to the active site of PHD2. One study revealed that a derivative, compound 14 , interacts with the active site iron in a bidentate manner and forms hydrogen bond interactions with Arg 383. qu.edu.qa Molecular dynamics simulations have shown that while compound 14 has a different binding mode compared to the known inhibitor bicyclic isoquinoline (B145761) (BIQ), it still demonstrates stable dynamic characteristics upon binding to PHD2. qu.edu.qa The total binding energies for BIQ-PHD2 and 14 -PHD2 were calculated to be -42.90 kcal/mol and -36.08 kcal/mol, respectively, suggesting comparable binding affinities. qu.edu.qa

An AlphaScreen assay was used to evaluate the PHD2 inhibitory activity of a series of fourteen this compound (TA) derivatives. qu.edu.qa The results indicated that most of the synthesized derivatives did not exhibit effective inhibition of PHD2. qu.edu.qa However, compound 14 showed weak inhibition, with over 50% inhibition at a concentration of 100 µM. qu.edu.qa This suggests that specific structural modifications to the core TA scaffold are necessary to enhance PHD2 inhibitory potency. Despite strong binding predictions in docking studies for most TA derivatives, this did not translate to significant inhibitory activity, highlighting the complexity of SAR in this class of compounds. qu.edu.qa

| Compound | PHD2 Inhibition at 100 µM | Key Binding Interactions |

| 14 | >50% | Bidentate binding to active site iron, hydrogen bond with Arg 383 |

| Other TA Derivatives (1-13) | Weak | Predicted to bind active site Fe(II) and Arg383 |

Derivatives of 1,2,3-triazole have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the regulation of the neurotransmitter acetylcholine. A novel series of tyrosol-1,2,3-triazole hybrids were synthesized and evaluated for their anti-AChE activity. nih.gov The most potent compound, 7-({1-[2-(4-hydroxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methoxy)-4-methyl-2H-chromen-2-one , exhibited an IC50 value of 14.66 ± 2.29 µmol L⁻¹. nih.gov Kinetic and docking studies suggested a competitive inhibition mechanism, with the derivatives interacting with key amino acids in the AChE active site. nih.gov In another study, new naphtho- and thienobenzo-triazoles and their corresponding 1,2,3-triazolium salts were synthesized and tested as cholinesterase inhibitors. nih.gov The neutral thienobenzo-triazoles were found to be selective towards BuChE, while the triazolium salts demonstrated excellent non-selective inhibition of both AChE and BuChE. nih.gov

| Compound Class | Target Enzyme(s) | Potency (IC50) | Inhibition Mechanism |

| Tyrosol-1,2,3-triazole hybrids | AChE | 14.66 ± 2.29 µmol L⁻¹ (most active) | Competitive |

| Neutral thienobenzo-triazoles | BuChE (selective) | Very good to moderate | - |

| 1,2,3-Triazolium salts | AChE and BuChE (non-selective) | Excellent | Cation–π interactions |

The Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key target in cancer therapy due to its role in angiogenesis. While direct studies on this compound derivatives are limited, related 1,2,3-triazole-containing compounds have shown promise as KDR inhibitors. This highlights the potential of the triazole scaffold in achieving kinase selectivity.

The versatility of the 1,2,3-triazole scaffold extends to the inhibition of other significant enzymes.

HIV-1 Reverse Transcriptase Associated RNase H: A screening of an in-house collection of molecules identified 4-[4-(aryl)-1H-1,2,3-triazol-1-yl]benzenesulfonamides as potential inhibitors of the HIV-1 RNase H function. nih.gov Three compounds in this series demonstrated selective inhibitory activity against the HIV-1 RNase H enzyme at micromolar concentrations. nih.gov

α-Glucosidase: A novel series of cyanoacetohydrazide linked to 1,2,3-triazoles were designed and synthesized as α-glucosidase inhibitors for the management of type 2 diabetes. nih.gov Most of the synthesized compounds exhibited excellent inhibitory potential, with IC50 values ranging from 1.00 ± 0.01 to 271.17 ± 0.30 μM, which is significantly more potent than the standard drug acarbose (IC50 = 754.1 ± 0.5 μM). nih.gov Kinetic studies revealed that the most active derivatives behaved as uncompetitive inhibitors. nih.gov

Urease: Sulfonamide-1,2,3-triazole-acetamide derivatives have been designed and synthesized as potent urease inhibitors. nih.gov In vitro studies showed that all the new compounds were more potent than the standard inhibitor thiourea, with IC50 values ranging from 0.12 to 4.53 µM. nih.gov

| Enzyme Target | Compound Class | Potency (IC50) |

| HIV-1 RNase H | 4-[4-(aryl)-1H-1,2,3-triazol-1-yl]benzenesulfonamides | Micromolar range |

| α-Glucosidase | Cyanoacetohydrazide linked to 1,2,3-triazoles | 1.00 ± 0.01 to 271.17 ± 0.30 μM |

| Urease | Sulfonamide-1,2,3-triazole-acetamide derivatives | 0.12 to 4.53 µM |

Hypoxia Inducible Factor (HIF) Prolyl Hydroxylase Domain-2 (PHD2) Inhibition

Antimicrobial Research

The versatile structure of the 1,2,3-triazole ring, easily synthesized through "click chemistry," makes it a valuable scaffold in medicinal chemistry. acs.org Derivatives of this compound have been a focal point of antimicrobial research, demonstrating a broad spectrum of activity against various pathogens, including drug-resistant strains. acs.orgbeilstein-journals.org

Derivatives incorporating the this compound moiety have shown significant antibacterial properties. The 1,2,3-triazole core acts not just as a linker for different bioactive molecules but also as a robust pharmacophore that can bind to various biological targets. acs.org Studies have demonstrated that these hybrids are effective against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria. ijpsjournal.com

Proposed mechanisms for the antibacterial action of 1,2,3-triazole derivatives are multifaceted. They include the inhibition of essential bacterial enzymes, disruption of the bacterial cell's phospholipid bilayer, and the generation of intracellular reactive oxygen species (ROS). acs.org Some studies suggest that the presence of a carboxylic acid group and its distance from the triazole ring are crucial for activity, with one proposed mechanism being the inhibition of bacterial DNA replication. acs.org Molecular docking studies on other triazole derivatives have pointed towards the inhibition of the MurB enzyme, which is involved in peptidoglycan biosynthesis, as a probable mechanism of action. bg.ac.rsnih.gov

Table 1: Antibacterial Activity of Selected 1,2,3-Triazole Derivatives

| Compound Type | Target Bacteria | Activity/Observation | Reference |

| Metronidazole 1H-1,2,3-triazole derivatives | Various Gram-positive & Gram-negative | Potent inhibition of bacterial growth compared to metronidazole. | beilstein-journals.org |

| 1,2,3-Triazole Glucosides | Staphylococcus aureus, Pseudomonas aeruginosa | S. aureus was found to be sensitive to all tested compounds. | mdpi.comnih.gov |

| Betulin 1,2,3-triazole derivative | Klebsiella pneumoniae, Escherichia coli | Showed activity with MIC values of 0.95 µM and 1.95 µM, respectively. | ijpsjournal.com |

| Oxadiazole-triazole hybrid | Pseudomonas aeruginosa | Exhibited significant antibacterial activity. | ijpsjournal.com |

The 1,2,3-triazole scaffold is a privileged structure in the development of antifungal agents, partly because it is a bioisostere of the 1,2,4-triazole core found in many clinically used antifungal drugs like fluconazole. nih.govresearchgate.net Research has consistently shown that derivatives of this compound exhibit potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus niger. mdpi.comnih.gov

In one study, a series of new azole derivatives containing a 1,2,3-triazole moiety displayed excellent antifungal activity against both sensitive and drug-resistant strains of C. albicans. nih.gov Another study on metronidazole derivatives with a 1H-1,2,3-triazole component also reported a potent inhibition rate of fungal growth. beilstein-journals.org The structure-activity relationship (SAR) analyses reveal that the substituents on the triazole ring significantly influence the antifungal potency. nih.gov For example, carnosic acid and carnosol derivatives featuring a p-Br-benzyl substituent on the triazole ring showed strong activity against Cryptococcus neoformans. mdpi.com

The primary cellular target for many triazole-based antifungal agents is the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govnih.gov Inhibition of CYP51 disrupts ergosterol production, leading to increased cell membrane permeability, damage to cell structure integrity, and ultimately, fungal cell death. nih.gov Molecular docking studies have confirmed that 1,2,3-triazole derivatives can bind effectively to the active site of CYP51. nih.gov

Table 2: Antifungal Activity of Selected 1,2,3-Triazole Derivatives

| Compound Series | Target Fungi | Key Findings | Cellular Target | Reference |

| Azole derivatives with 1,2,3-triazole | Candida albicans (including resistant strains) | Several compounds exhibited better activity than fluconazole. | CYP51 | nih.gov |

| Metronidazole 1H-1,2,3-triazole derivatives | Various fungi | Showed potent inhibition of fungal growth. | Not specified | beilstein-journals.org |

| Carnosic acid/carnosol triazole derivatives | Cryptococcus neoformans, Candida albicans | Compound 22 showed 91.3% growth inhibition against C. neoformans. | Not specified | mdpi.com |

| 1,2,3-Triazole phenylhydrazone derivatives | Rhizoctonia solani | Compound 5p showed an EC₅₀ value of 0.18 µg/mL. | Not specified | rsc.org |

Antiviral Investigations

The emergence of viral pandemics has accelerated the search for novel antiviral agents. The 1,2,3-triazole scaffold has been identified as a promising core for developing inhibitors against various viral targets, including those of SARS-CoV-2. nih.gov

The replication of SARS-CoV-2 is heavily dependent on the function of its viral proteases, primarily the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro). nih.govnih.govscienceopen.com These enzymes are responsible for cleaving the viral polyproteins into functional non-structural proteins, making them prime targets for antiviral drug development. nih.govfrontiersin.org

Several studies have explored 1,2,3-triazole derivatives as potential inhibitors of these crucial proteases. In silico and in vitro studies have shown that the 1,2,3-triazole ring can form key interactions, such as hydrogen bonds, with essential amino acid residues in the active sites of Mpro and PLpro. nih.gov For example, phenylpyrazolone-1,2,3-triazole hybrids were designed and synthesized, with some compounds showing potent inhibitory activity against SARS-CoV-2 Mpro, with IC₅₀ values in the low micromolar range. nih.gov Molecular modeling has suggested that the triazole scaffold, along with other parts of the molecule, fits well within the protease binding pocket. nih.gov These findings indicate that the this compound framework can serve as a valuable platform for designing specific and potent inhibitors of viral proteases. nih.gov

The entry of SARS-CoV-2 into host cells is initiated by the binding of the receptor-binding domain (RBD) of its spike (S) protein to the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.govnih.gov Blocking this critical protein-protein interaction (PPI) is a key strategy for preventing viral infection. nih.govplos.org

While much research has focused on targeting the spike protein, an alternative approach is to develop small molecules that bind to ACE2 and allosterically inhibit its interaction with the spike protein. nih.gov This strategy could be advantageous as it may bypass issues related to the rapid mutation of the viral spike protein. nih.gov Although direct evidence linking this compound derivatives to the disruption of the ACE2-Spike S1 interaction is still emerging, the structural versatility of the triazole scaffold makes it a candidate for designing such inhibitors. Small molecules have been identified that can inhibit this interaction by binding to ACE2 without affecting its normal enzymatic function, demonstrating the feasibility of this therapeutic strategy. nih.govresearchgate.net

Antiproliferative and Anticancer Research

The 1,2,3-triazole moiety is a privileged building block in the design of new anticancer agents. biointerfaceresearch.com Its unique chemical properties, including stability to metabolic degradation and the ability to form hydrogen bonds and dipole-dipole interactions, allow it to interact with various biological targets involved in cancer progression. nih.govmdpi.com

Derivatives of 1,2,3-triazoles have demonstrated antiproliferative activity against a wide range of human cancer cell lines, including those for breast, lung, pancreas, and liver cancer. biointerfaceresearch.comnih.govescholarship.org For example, a series of 1,4-disubstituted 1,2,3-triazoles were tested against four cancer cell lines, with a phosphonate-containing derivative showing the most potent activity against HT-1080 fibrosarcoma cells. biointerfaceresearch.com This compound was found to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis. biointerfaceresearch.com

Similarly, novel 1,2,3-triazole conjugates of natural products like andrographolide and capsaicin have been synthesized and shown to possess enhanced antiproliferative effects compared to the parent compounds. nih.govmdpi.com In one study, an andrographolide-triazole derivative induced G2/M cell cycle arrest and apoptosis in pancreatic cancer cells and demonstrated synergistic effects with the chemotherapy drug 5-fluorouracil. mdpi.com The mechanism of action for these compounds can be diverse, with some derivatives acting as inhibitors of key signaling proteins like Focal Adhesion Kinase (FAK), which is overexpressed in many tumors. escholarship.org

Table 3: Antiproliferative Activity of Selected 1,2,3-Triazole Derivatives

| Compound Type | Cancer Cell Line | Activity/Mechanism | Reference |

| Phosphonate 1,2,3-triazole | HT-1080 (fibrosarcoma) | IC₅₀ = 15.13 µM; G0/G1 cell cycle arrest and apoptosis. | biointerfaceresearch.com |

| Andrographolide-1,2,3-triazole conjugate | PANC-1 (pancreatic) | Induced G2/M cell cycle arrest, apoptosis, and reduced cell migration. | mdpi.com |

| 5-pyridinyl-1,2,4-triazole derivatives | HepG2, Hep3B (hepatic) | Potent antiproliferative agents; inhibited FAK phosphorylation. | escholarship.org |

| Capsaicinoid-1,2,3-triazole hybrids | A549 (lung) | Demonstrated significant antiproliferative activity. | nih.gov |

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have emerged as a significant area of interest in oncology research due to their demonstrated ability to inhibit the proliferation of cancer cells. The 1,2,3-triazole ring is a key pharmacophore that is stable and capable of various interactions with biological targets. nih.govsemanticscholar.org The hybridization of the 1,2,3-triazole moiety with other biologically active scaffolds, such as isatin (B1672199) or theophylline, has been a successful strategy in developing novel compounds with potent antiproliferative effects. nih.govnih.gov

Research has shown that these hybrid molecules can exhibit high cytotoxic activity against a range of solid tumor cell lines. nih.gov For instance, a series of novel N-1,2,3-triazole–isatin hybrids showed promising results as tumor anti-proliferative agents, with some compounds demonstrating activity an order of magnitude better than the benchmark chemotherapy drug, cisplatin. nih.gov Similarly, the conjugation of 1,2,3-triazoles with amino acids has yielded compounds with significant antiproliferative activity against breast and liver cancer cell lines at low micromolar concentrations. mdpi.com The anticancer potential of these compounds is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. semanticscholar.orgnih.gov The structural modifications, such as the introduction of different substituents on the triazole ring or the linked scaffold, play a crucial role in modulating the cytotoxic potency and selectivity of these derivatives. nih.govmdpi.com

Modulation of Cellular Signaling Pathways (e.g., STAT3 Pathway)

The anticancer activity of this compound derivatives is underpinned by their ability to modulate critical cellular signaling pathways that govern cell survival, proliferation, and death. While specific inhibition of the STAT3 pathway is a known anticancer strategy, studies on these particular triazole derivatives highlight the modulation of other significant pathways.

One key mechanism involves the induction of apoptosis through the mitochondrial-mediated intrinsic pathway. nih.govnih.gov For example, a theophylline-1,2,3-triazole derivative, compound d17, was found to significantly induce apoptosis by downregulating the expression of phosphorylated Akt protein. nih.gov This downregulation subsequently increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to programmed cell death. nih.gov Another study involving 1,2,3-triazole tethered capsaicinoids found that the lead compound, 18f, induces cell cycle arrest at the S-phase and disrupts the mitochondrial membrane potential. semanticscholar.org This disruption, coupled with an increase in reactive oxygen species (ROS) generation, further pushes the cancer cells towards apoptosis. semanticscholar.org Additionally, research on N-1,2,3-triazole–isatin hybrids suggests an effect at the level of transcriptional regulation, with observed down-regulation of enzymes like acyl-protein thioesterase 2 (LYPLA2) and the histone acetyltransferase P-300 (EP300) in breast cancer cells, both of which are involved in epigenetic regulation. nih.gov

Efficacy Against Specific Cancer Cell Lines (e.g., MCF-7, A549, NCI60 Panel)

The antiproliferative efficacy of this compound derivatives has been evaluated against a variety of human cancer cell lines, with notable activity observed against breast (MCF-7), non-small cell lung (A549), and the NCI60 panel of human cancer cell lines.

Theophylline-1,2,3-triazole derivatives, in particular, have shown potent activity. One derivative, d17, was effective against a broad range of cancer cells, including A549 and MCF-7, with IC₅₀ values of 6.76 µM and 12.61 µM, respectively. nih.gov N-1,2,3-triazole–isatin hybrids also demonstrated high cytotoxic activity against the A549 and MCF-7 cell lines, among others. nih.gov Furthermore, coumarin-triazole hybrids exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC₅₀ values ranging from 2.66 to 10.08 μM, significantly lower than that of cisplatin (45.33 μM) in the same assay. nih.gov

Screening against the National Cancer Institute's (NCI) 60-cell line panel has provided a broader understanding of the anticancer spectrum of these compounds. semanticscholar.orgresearchgate.net A study on novel 1,2,3-triazole derivatives of capsaicinoids, screened against the NCI60 panel, found that most compounds demonstrated significant growth inhibition. semanticscholar.org Specifically, lung cancer cell lines (A549 and NCI-H460) were particularly susceptible to these derivatives. semanticscholar.org One compound from this series, 18f, showed the best activity against the A549 cell line with an IC₅₀ value of 2.91 μM. semanticscholar.org

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Theophylline-1,2,3-triazole (d17) | A549 (Lung) | 6.76 ± 0.25 | nih.gov |

| Theophylline-1,2,3-triazole (d17) | MCF-7 (Breast) | 12.61 ± 3.48 | nih.gov |

| Theophylline-1,2,3-triazole (d6) | MCF-7 (Breast) | 45.24 ± 3.23 | nih.gov |

| Capsaicinoid-1,2,3-triazole (18f) | A549 (Lung) | 2.91 | semanticscholar.org |

| Capsaicinoid-1,2,3-triazole (14g) | NCI-H460 (Lung) | 6.65 | semanticscholar.org |

| Coumarin-triazole (LaSOM 186) | MCF-7 (Breast) | 2.66 | nih.gov |

| Coumarin-triazole (LaSOM 190) | MCF-7 (Breast) | ~5 | nih.gov |

| Coumarin-triazole (LaSOM 185) | MCF-7 (Breast) | ~8 | nih.gov |

Anti-inflammatory Research and Target Identification

Derivatives incorporating the 1,2,3-triazole moiety have been investigated for their anti-inflammatory properties. These compounds can exert their effects by inhibiting the production of inflammatory mediators. nih.gov Research has shown that some 1,2,4-triazole derivatives can act by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation. crpsonline.commdpi.com

In a study on novel hybrids of 7-Oxodehydroabietic acid containing a 1,2,3-triazole ring, several compounds exhibited good anti-inflammatory effects by inhibiting nitric oxide (NO) production in BV2 microglial cells. nih.gov The most promising compounds in this series had IC₅₀ values ranging from 8.00 to 8.84 µM, which was more potent than the positive control L-NMMA (IC₅₀ = 42.36 µM). nih.gov The structure-activity relationship in this study indicated that substitutions on the aromatic ring, whether electron-donating or electron-withdrawing, were beneficial for anti-inflammatory activity. nih.gov

Other research has focused on the ability of triazole derivatives to inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov The mechanism of action for some of these compounds involves the downregulation of inflammation-related enzymes like inducible nitric oxide synthase (iNOS) and COX-2. nih.gov The identification of specific molecular targets is crucial for development, with enzymes like microsomal prostaglandin E synthase-1 (mPGES-1) also being explored as a valuable target for anti-inflammatory therapies based on related acetic acid scaffolds. nih.gov

Antitubercular Research and Mechanistic Insights

The 1,2,3-triazole scaffold is a component of novel compounds synthesized and tested for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.gov Several studies have demonstrated that 1,2,3-triazolyl fatty acid derivatives possess significant antitubercular activity, with some analogs displaying activity at micromolar concentrations. nih.govnih.gov

In one study, a series of 1,4-disubstituted 1,2,3-triazole derivatives were evaluated against M. tuberculosis H37Rv. nih.gov The most potent compounds in this series had the triazole moiety at the C-2 position with an alkyl chain of eight or ten carbon atoms. nih.govnih.gov The activity of these selected hits was also confirmed against several clinical multi-drug resistant (MDR) Mtb strains, showing the same Minimum Inhibitory Concentration (MIC). nih.govnih.gov

While the precise mechanism of action for many of these novel triazole derivatives is still under investigation, it is often hypothesized to involve the inhibition of essential mycobacterial enzymes. mdpi.com A potential target is the UDP-galactopyranose mutase (UGM), an enzyme crucial for the synthesis of the mycobacterial cell wall that is absent in mammals. mdpi.com Other established antitubercular drug mechanisms that could be relevant include the inhibition of mycolic acid synthesis, a key component of the Mtb cell wall, or the disruption of RNA polymerase function. biomedres.usnih.govunisciencepub.com The lipophilicity and structural conformation of the triazole derivatives are critical factors that influence their ability to penetrate the complex mycobacterial cell wall and interact with their molecular targets. nih.gov

| Compound Structure | Target | Activity (MIC) | Reference |

|---|---|---|---|

| 1,4-disubstituted triazole on C-2 with C8 alkyl chain | M. tuberculosis H37Rv | Micromolar concentration | nih.gov |

| 1,4-disubstituted triazole on C-2 with C10 alkyl chain | M. tuberculosis H37Rv | Micromolar concentration | nih.govnih.gov |

| 1,4-disubstituted triazole derivatives | Clinical MDR-TB strains | Same MIC as against H37Rv | nih.gov |

Neurological Activity and Neuroprotective Potential

Glutamate Receptor Ligand Activity (e.g., Selective AMPA Receptor Ligands)

Glutamate receptors in the central nervous system are a critical target for drug discovery aimed at treating neurodegenerative and neuropsychiatric diseases. nih.govnih.gov Derivatives containing the 1,2,3-triazole ring have been investigated as novel amino acids for their potential to act as ligands for these receptors. nih.gov

Specifically, research into 1,2,3-triazolyl amino acids has identified compounds that act as selective ligands for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors. nih.gov In one study, two such compounds were found to be selective AMPA receptor ligands, warranting further investigation. nih.gov The 4-hydroxy-1,2,3-triazole fragment has been utilized as a bioisostere for the distal carboxylic group in the development of glutamate and aspartate analogs. nih.gov This strategy led to the identification of compounds that were selective AMPA receptor agonists, with one compound even exhibiting selectivity for specific AMPA receptor subunits. nih.gov The ability of these triazole-based compounds to selectively bind to AMPA receptors highlights their potential for development as therapeutic agents to modulate synaptic plasticity and for the treatment of various neurological disorders. nih.govnih.gov

Research in Neurodegenerative Disease Models

Derivatives of this compound have emerged as a significant area of investigation in the search for therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease (AD). Research has focused on designing multifunctional compounds that can address the complex, multifaceted nature of these disorders. nih.gov Studies in various disease models have demonstrated the potential of these derivatives to interact with multiple pathological targets, including key enzymes and protein aggregation pathways. nih.govnih.gov

In Alzheimer's disease models, a primary strategy has been the development of 1,2,3-triazole derivatives as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govebyu.edu.tr The inhibition of these enzymes is a key therapeutic approach to enhance cholinergic neurotransmission. theaspd.commdpi.comtheaspd.com For instance, a series of 1,2,3-triazole-hydrazone hybrids were synthesized and evaluated for their anti-Alzheimer's activity. nih.gov Within this series, specific compounds demonstrated potent inhibitory activity against both AChE and BChE, acting as mixed-type inhibitors. nih.gov Similarly, another study on triazole-pyridazinone derivatives identified a compound, 6e , which exhibited a strong inhibitory effect on AChE with a Ki value of 0.049 ± 0.014 µM. ebyu.edu.tr

Beyond cholinesterase inhibition, research has explored the ability of these compounds to modulate other critical pathways in AD pathology. Molecular docking studies have screened 2-(1H-1,2,3-triazoyl)-benzaldehydes for their binding affinity to β-secretase (BACE1) and glycogen synthase kinase-3β (GSK-3β), two other important therapeutic targets in AD. nih.gov One promising compound from this screening, 5b (2-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)benzaldehyde) , was further evaluated in a mouse model of AD induced by streptozotocin. nih.gov The results indicated that treatment with this compound reversed cognitive and memory impairment by modulating AChE activity, the amyloid cascade, and GSK-3β expression. nih.gov

Furthermore, certain 1,2,3-triazole-hydrazone derivatives have been shown to influence neurodegenerative pathways by downregulating the mRNA levels of GSK-3α, GSK-3β, and CDK5, which could play a role in mitigating the formation of neurofibrillary tangles and amyloid-β aggregates. nih.gov Other research into tryptoline and tryptamine triazole derivatives has highlighted their multifunctional potential, including BACE1 inhibitory action and anti-amyloid aggregation effects at micromolar concentrations. mdpi.com

Neuroprotective effects have also been a focus of investigation. A series of novel 1,2,3-triazole-genipin analogues were evaluated for their ability to protect against hydrogen peroxide (H₂O₂)-induced toxicity. nih.govacs.org Several of these analogues exhibited significant neuroprotective activity and also showed potent inhibitory activity against BuChE. nih.govacs.org

Detailed Research Findings

The following tables summarize the biological activity data for selected this compound derivatives and related triazole compounds in neurodegenerative disease models.

Table 1: Cholinesterase Inhibitory Activity of 1,2,3-Triazole Derivatives